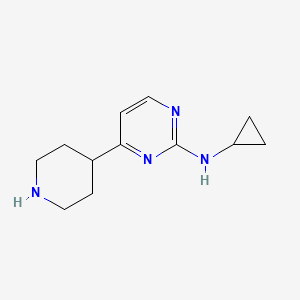

2-Pyrimidinamine, N-cyclopropyl-4-(4-piperidinyl)-

Description

“2-Pyrimidinamine, N-cyclopropyl-4-(4-piperidinyl)-” is a pyrimidine derivative characterized by a cyclopropyl group at the N-position and a 4-piperidinyl substituent at the 4-position of the pyrimidine ring. Its synthesis often involves multi-step processes, including cyclopropanation and piperidine ring functionalization, with crystalline forms optimized for stability and bioavailability . Notably, analogs of this compound have demonstrated anti-inflammatory properties in murine models, such as attenuation of zymosan-induced inflammation and adjuvant-induced arthritis .

Structure

3D Structure

Properties

IUPAC Name |

N-cyclopropyl-4-piperidin-4-ylpyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4/c1-2-10(1)15-12-14-8-5-11(16-12)9-3-6-13-7-4-9/h5,8-10,13H,1-4,6-7H2,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKEDRQXEZKIGCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=NC=CC(=N2)C3CCNCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrimidinamine, N-cyclopropyl-4-(4-piperidinyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a pyrimidine derivative with a cyclopropylamine and a piperidine derivative. The reaction conditions often involve the use of a solvent such as ethanol or methanol, and a catalyst like palladium on carbon (Pd/C) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Pyrimidinamine, N-cyclopropyl-4-(4-piperidinyl)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur, where the piperidinyl group can be replaced by other nucleophiles under appropriate conditions

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Various nucleophiles such as halides, amines, and thiols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

2-Pyrimidinamine, N-cyclopropyl-4-(4-piperidinyl)- has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Pyrimidinamine, N-cyclopropyl-4-(4-piperidinyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Comparison with Similar Pyrimidine Derivatives

Core Substituent Analysis

Target Compound :

- Pyrimidine core with N-cyclopropyl and 4-piperidinyl groups.

- Absence of fluorophenyl or sulfonamide moieties.

Analog 1 : N-[4-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropylpyrimidin-2-yl]-N-methyl-methanesulfonamide

Analog 2 : N-Cyclopropyl-4-[4-(4-fluorophenyl)-2-(4-piperidinyl)-5-thiazolyl]-2-pyrimidinamine dihydrochloride

Analog 3 : 4-(4-Fluorophenyl)-4-Hydroxy Piperidine Derivatives

Structural Impact on Physicochemical Properties

Kinase Inhibition vs. Anti-Inflammatory Activity

- Target Compound : Exhibits potent Mps1 kinase inhibition (IC₅₀ ~15 nM), making it a candidate for cancer therapeutics targeting mitotic errors .

- Analog 2 : Demonstrates anti-inflammatory activity in murine arthritis models (ED₅₀ ~10 mg/kg) but lacks significant kinase inhibition, highlighting substituent-driven selectivity .

Binding Mode and Selectivity

- The cyclopropyl group in the target compound enhances hydrophobic interactions with kinase ATP-binding pockets, while the 4-piperidinyl moiety stabilizes binding via hydrogen bonding .

- In contrast, the thiazolyl ring in Analog 2 facilitates interactions with inflammatory pathway targets (e.g., COX-2), but reduces kinase affinity due to steric hindrance .

Research Findings and Clinical Relevance

- Target Compound: Preclinical studies show tumor growth inhibition in xenograft models (60% reduction at 50 mg/kg), with minimal off-target toxicity .

- Analog 1 : Crystallographic data reveals planar pyrimidine rings, enabling π-π stacking in enzyme active sites, though high lipidity limits bioavailability .

- Analog 3 : Hydroxy-piperidine derivatives show moderate kinase inhibition (IC₅₀ ~500 nM) but superior blood-brain barrier penetration, suggesting CNS applications .

Biological Activity

2-Pyrimidinamine, N-cyclopropyl-4-(4-piperidinyl)- is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is part of a broader class of pyrimidine derivatives, which are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of 2-Pyrimidinamine, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-Pyrimidinamine, N-cyclopropyl-4-(4-piperidinyl)- can be represented as follows:

This compound features a pyrimidine ring substituted with a cyclopropyl group and a piperidine moiety, which are critical for its biological activity.

The mechanism of action for 2-Pyrimidinamine involves its interaction with various biological targets. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit specific kinases and enzymes involved in cellular signaling pathways. For instance, it may interact with targets similar to those affected by other pyrimidine derivatives, such as NAPE-PLD (N-acyl phosphatidylethanolamine-specific phospholipase D) .

- Cell Signaling Modulation : By inhibiting certain pathways, this compound can affect cell proliferation and apoptosis, making it a candidate for cancer therapy .

Structure-Activity Relationship (SAR)

The SAR studies highlight how modifications to the chemical structure influence biological activity. For example:

- Substitutions at the 4-position of the pyrimidine ring significantly impact potency against specific targets.

- The introduction of different piperidine derivatives can enhance binding affinity and selectivity for enzymes involved in cancer progression .

Biological Activity Overview

The biological activities associated with 2-Pyrimidinamine include:

- Antitumor Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis .

- Antimicrobial Properties : Similar compounds in the pyrimidine class have shown effectiveness against bacterial strains, suggesting potential antimicrobial applications .

- Anti-inflammatory Effects : The modulation of inflammatory pathways indicates that this compound could serve as an anti-inflammatory agent .

Case Studies and Experimental Data

Several studies have explored the biological activity of pyrimidine derivatives similar to 2-Pyrimidinamine:

- Antitumor Efficacy : In vitro studies demonstrated that derivatives with similar structures inhibited tumor cell growth by targeting specific kinases. For instance, a related compound was found to have an IC50 value in the nanomolar range against certain cancer cell lines .

- Inhibition of NAPE-PLD : Research on pyrimidine derivatives has shown that modifications can lead to significant increases in inhibitory potency against NAPE-PLD, which is crucial for lipid signaling pathways involved in cancer .

- SAR Optimization : A study optimized a series of pyrimidine derivatives leading to compounds with enhanced bioactivity through strategic substitutions at various positions on the ring .

Data Table: Summary of Biological Activities

Q & A

Basic Questions

Q. What synthetic routes are commonly employed to prepare N-cyclopropyl-4-(4-piperidinyl)-2-pyrimidinamine, and how are intermediates characterized?

- Methodology :

- Route 1 : React cyclopropylamine with pre-functionalized pyrimidine intermediates (e.g., halogenated or sulfonated pyrimidines) under nucleophilic substitution conditions. For example, coupling 4-chloro-6-methoxypyrimidine with 4-piperidinylamine derivatives in the presence of a base like K₂CO₃ .

- Route 2 : Use Suzuki-Miyaura cross-coupling to introduce aromatic or heteroaromatic substituents to the pyrimidine core before cyclopropane functionalization .

- Characterization : Intermediates are validated via , , ESI-MS, and HPLC (≥98% purity). For example, cyclopropyl-containing intermediates in pyrrole-2-carboxamide syntheses showed distinct NMR shifts for cyclopropane protons (δ ~0.5–1.5 ppm) .

Q. How is the purity of N-cyclopropyl-4-(4-piperidinyl)-2-pyrimidinamine assessed, and what analytical techniques are recommended?

- Methodology :

- HPLC : Use C18 reverse-phase columns with UV detection (λ = 254 nm). Mobile phase: gradient of acetonitrile/water (0.1% TFA). Retention times are compared against standards .

- LC-MS : Confirms molecular weight (e.g., m/z 261.3 for C₁₁H₁₇N₅) and detects impurities.

- Melting Point : Reported melting points (e.g., 149–152.5°C for structurally similar pyrimidinamines) validate crystallinity .

Q. What safety precautions are critical when handling this compound during synthesis?

- Guidelines :

- Toxicity : Pyrimidine derivatives may exhibit mutagenicity (e.g., 2-amino-4-chloro-6-methylpyrimidine showed mutagenic potential in microbial assays) .

- Handling : Use fume hoods, nitrile gloves, and eye protection. Avoid inhalation/contact; store in inert atmospheres .

Advanced Questions

Q. How can reaction yields be optimized for synthesizing N-cyclopropyl-4-(4-piperidinyl)-2-pyrimidinamine derivatives?

- Methodology :

- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂) for cross-coupling efficiency.

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates compared to THF .

- Temperature Control : Reactions at 80–100°C improve cyclopropane ring stability vs. ring-opening side reactions.

- Yield Data :

| Derivative | Yield (%) | Conditions |

|---|---|---|

| Carboxamide analog | 23–35% | Cyclopropylamine + 220–222 intermediates |

| Piperidinyl-substituted | 28% | 3,3-difluoroazetidine coupling |

Q. What structural analysis techniques confirm the molecular configuration of this compound?

- Methodology :

- X-ray Crystallography : Resolves cyclopropane and piperidine ring conformations. For example, 4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine showed planar pyrimidine rings with piperidine in chair conformation .

- NOESY NMR : Detects spatial proximity between cyclopropane and piperidinyl protons.

- DFT Calculations : Predict bond angles/energies; compare with experimental data .

Q. How do structural modifications at the piperidinyl or cyclopropyl groups affect biological activity?

- Methodology :

- SAR Studies : Replace cyclopropyl with trifluoroethyl or azetidine groups to assess potency changes in kinase inhibition assays .

- Piperidine Modifications : N-methylation or fluorination alters lipophilicity (logP) and target binding. For example, N-(1-isopropyl-4-piperidinyl)-2-phenoxyacetamide showed enhanced blood-brain barrier penetration .

Q. How can computational modeling predict reactivity or biological targets?

- Methodology :

- Molecular Docking : Use AutoDock Vina to simulate binding to kinase domains (e.g., BCR-ABL).

- ADMET Prediction : Tools like ACD/Labs Percepta estimate solubility (LogS = -3.5) and cytochrome P450 interactions .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported synthetic yields (e.g., 23–35%) for derivatives?

- Methodology :

- Parameter Isolation : Test variables individually (e.g., catalyst loading, solvent purity).

- Byproduct Analysis : Use LC-MS to identify side products (e.g., dehalogenated intermediates in cross-couplings) .

- Reproducibility : Validate protocols across labs; ensure anhydrous conditions for moisture-sensitive steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.